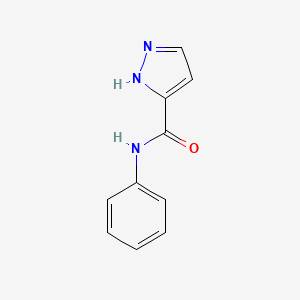

N-phenyl-1H-pyrazole-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-phenyl-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c14-10(9-6-7-11-13-9)12-8-4-2-1-3-5-8/h1-7H,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMZYZYFPPQOFKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124828-46-2 | |

| Record name | N-Phenyl-1H-pyrazole-3-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124828462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-PHENYL-1H-PYRAZOLE-3-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB4UGM0L6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

The Significance of Pyrazole Derivatives in Chemical Biology and Medicinal Chemistry

The pyrazole (B372694) ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the development of biologically active compounds. nih.govmdpi.com Its unique structural and electronic properties, including its aromatic character and ability to participate in hydrogen bonding, make it an attractive moiety for designing molecules that can interact with biological targets with high affinity and specificity. nih.gov The versatility of the pyrazole core allows for the introduction of various substituents at different positions, enabling the fine-tuning of a compound's physicochemical properties and biological activity. nih.gov

The broad-spectrum biological activities associated with pyrazole derivatives underscore their importance in medicinal chemistry. nih.gov Researchers have successfully synthesized pyrazole-containing compounds with a wide array of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic properties. nih.govnih.gov This wide range of biological activities has cemented the pyrazole scaffold as a highly valued starting point in drug discovery programs. nih.gov

An Overview of N Phenyl 1h Pyrazole 3 Carboxamide As a Research Scaffold

Classical Synthetic Approaches

Traditional methods for synthesizing this compound and its analogs primarily involve the sequential construction of the pyrazole ring followed by the formation of the amide bond. These methods are well-established and offer versatility in accessing a wide range of derivatives.

Cycloaddition Reactions in Pyrazole Ring Formation

The formation of the pyrazole ring is a critical step in the synthesis of this compound. Cycloaddition reactions, particularly [3+2] cycloadditions, are a fundamental and widely employed strategy. organic-chemistry.org These reactions typically involve the reaction of a 1,3-dipole with a dipolarophile. nih.gov

One common approach involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. nih.gov For instance, the condensation of phenylhydrazine (B124118) with a β-ketoester can directly lead to the formation of a pyrazole ring. Variations of this method include the use of β-hydroxy ketones, which can also yield unsymmetrical pyrazoles. organic-chemistry.org Another strategy employs the reaction of hydrazones with alkynes. For example, a one-pot, three-component procedure involving substituted aromatic aldehydes, tosylhydrazine, and terminal alkynes can efficiently produce 3,5-disubstituted 1H-pyrazoles. organic-chemistry.org

Transition metal-catalyzed reactions have also emerged as powerful tools for pyrazole synthesis. Copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates provides a convenient route to substituted pyrazoles. organic-chemistry.org Similarly, silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes offers a mild and versatile method for pyrazole formation. organic-chemistry.org

The following table summarizes selected examples of cycloaddition reactions for pyrazole synthesis:

| Dipolarophile/Substrate | 1,3-Dipole/Reagent | Catalyst/Conditions | Product | Reference |

| Alkynoates | N,N-disubstituted hydrazines | Cu2O, base, air | Substituted pyrazoles | organic-chemistry.org |

| Terminal alkynes | N-isocyanoiminotriphenylphosphorane | Silver | Pyrazoles | organic-chemistry.org |

| Substituted vinyl sulfonyl fluorides | Ethyl diazoacetate or azides | - | Pyrazole or triazole cores | organic-chemistry.org |

| Dialkyl azodicarboxylates | Substituted propargylamines | Phosphine-free, room temperature | Functionalized pyrazoles | organic-chemistry.org |

| β,γ-unsaturated hydrazones | - | Cu-catalyzed, aerobic | Pyrazole derivatives | organic-chemistry.org |

| Substituted aromatic aldehydes, terminal alkynes | Tosylhydrazine | One-pot, three-component | 3,5-disubstituted 1H-pyrazoles | organic-chemistry.org |

Condensation Reactions for Carboxamide Linkage

Once the pyrazole-3-carboxylic acid scaffold is in place, the formation of the N-phenyl-carboxamide linkage is typically achieved through condensation reactions. A common and straightforward method involves the activation of the carboxylic acid group followed by reaction with aniline (B41778).

A widely used approach is the conversion of the pyrazole-3-carboxylic acid to its corresponding acid chloride. nih.govresearchgate.net This is often accomplished by treating the carboxylic acid with thionyl chloride (SOCl2). nih.govresearchgate.net The resulting pyrazole-3-carbonyl chloride is a reactive intermediate that readily undergoes nucleophilic acyl substitution with aniline or its derivatives to form the desired this compound. nih.govresearchgate.net

Alternatively, direct coupling of the pyrazole-3-carboxylic acid with aniline can be achieved using various coupling agents. These reagents facilitate the formation of an active ester or a similar intermediate in situ, which then reacts with the amine.

The reaction of pyrazole-3-carbonyl chloride with various sulfonamide derivatives has also been reported to yield novel pyrazole-carboxamides with potential biological activity. nih.gov

Functional Group Transformations on Pyrazole Carboxamide Scaffold

Further diversification of the this compound scaffold can be achieved through various functional group transformations. These reactions allow for the introduction of different substituents on both the pyrazole ring and the N-phenyl group, leading to a library of analogs for structure-activity relationship (SAR) studies.

One common transformation is the Vilsmeier-Haack reaction, which can be used to introduce a formyl group (-CHO) onto the pyrazole ring, typically at the 4-position. nih.govresearchgate.netekb.eg This formyl group can then serve as a handle for further modifications, such as conversion to other functional groups or participation in condensation reactions. umich.edu For example, 3-Aryl(alkyl)-1-phenyl-1H-pyrazole-4-carbaldehydes can be prepared from the corresponding methyl ketone hydrazones. researchgate.net

Other functional group transformations include electrophilic substitution reactions on the pyrazole or the phenyl ring, allowing for the introduction of nitro, halogen, or alkyl groups. Additionally, the N-H of the pyrazole ring can be alkylated or acylated to introduce further diversity.

Advanced Synthetic Strategies

To improve reaction efficiency, reduce reaction times, and often enhance yields, advanced synthetic strategies such as ultrasound- and microwave-assisted synthesis have been applied to the preparation of this compound and its derivatives.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a powerful tool for accelerating a wide range of chemical transformations. rasayanjournal.co.innih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles. rasayanjournal.co.inmdpi.com

In the synthesis of pyrazole derivatives, microwave irradiation has been successfully employed in several key steps. For instance, the cyclization of chalcone (B49325) dibromides with hydrazine hydrate (B1144303) or phenylhydrazine to form pyrazoles proceeds smoothly under microwave irradiation without the need for a catalyst, resulting in shorter reaction times and improved yields compared to conventional heating. rasayanjournal.co.in One-pot microwave-assisted methods have also been developed for the synthesis of pyrazole derivatives from substituted benzaldehydes, ethyl-3-oxobutanoate, and phenylhydrazine. dergipark.org.tr

Microwave-assisted synthesis has also been applied to the Vilsmeier-Haack formylation of pyrazoles, a key functional group transformation. semanticscholar.org Furthermore, the synthesis of 1,3,4-triaryl-5-N-arylpyrazole-carboxamides has been achieved under microwave irradiation. dergipark.org.tr

The following table highlights the advantages of microwave-assisted synthesis in specific reactions:

Catalyst-Mediated Coupling Reactions for Pyrazole Derivatives

The synthesis of pyrazole derivatives, including the core structure of this compound, has been significantly advanced through the use of catalyst-mediated coupling reactions. These methods offer high efficiency, regioselectivity, and broad functional group tolerance. Various transition metals such as palladium, copper, ruthenium, and iron have been employed to catalyze the formation of the pyrazole ring. rsc.orgthieme-connect.com

Palladium catalysts are particularly prominent in pyrazole synthesis. One notable method involves a four-component coupling reaction of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide, catalyzed by palladium, to produce pyrazole derivatives. rsc.org Another palladium-catalyzed approach is the tandem cross-coupling and electrocyclization of enol triflates and diazoacetates, which yields 3,4,5-trisubstituted pyrazoles with a high degree of structural complexity. rsc.org The Sonogashira coupling reaction, a staple in cross-coupling chemistry, has also been adapted for pyrazole synthesis. A palladium(II)/copper(I)-catalyzed Sonogashira coupling followed by cyclization of N-propargyl sulfonylhydrazones provides an efficient route to pyrazole derivatives. acs.org Furthermore, N-arylpyrazoles can be synthesized in very good yields through the palladium-catalyzed coupling of aryl triflates with pyrazole derivatives using specialized phosphine (B1218219) ligands like tBuBrettPhos. rsc.org

Copper catalysts also play a crucial role in pyrazole synthesis. For instance, a CuCl-catalyzed oxidative coupling reaction between aldehyde hydrazones and maleimides enables the synthesis of dihydropyrazoles, which can be subsequently oxidized to form pyrrolo[3,4-c]pyrazoles. thieme-connect.com

Other transition metals have also been successfully utilized. Iron-catalyzed reactions provide a regioselective route to 1,3- and 1,3,5-substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols. rsc.org Ruthenium(II) catalysts have been shown to facilitate an intramolecular oxidative C-N coupling to produce challenging tri- and tetrasubstituted pyrazoles in the presence of oxygen as an oxidant, demonstrating excellent reactivity and high yields. rsc.org Silver-catalyzed reactions of trifluoromethylated ynones with aryl or alkyl hydrazines have been shown to be a rapid and highly regioselective method for producing 3-CF3-pyrazoles. thieme-connect.com

These catalyst-mediated methodologies are summarized in the table below, highlighting the diversity of approaches available for the synthesis of the pyrazole scaffold.

Table 1: Overview of Catalyst-Mediated Coupling Reactions for Pyrazole Synthesis

| Catalyst System | Reactants | Product Type | Key Features | Reference |

| Palladium | Terminal alkyne, hydrazine, carbon monoxide, aryl iodide | Pyrazole derivatives | Four-component coupling under ambient pressure. | rsc.org |

| Palladium | Enol triflates, diazoacetates | 3,4,5-trisubstituted pyrazoles | Tandem cross-coupling/electrocyclization. | rsc.org |

| Pd(II)/Cu(I) | N-propargyl sulfonylhydrazones | Pyrazoles | Sonogashira coupling/cyclization cascade. | acs.org |

| Palladium/tBuBrettPhos | Aryl triflates, pyrazole derivatives | N-arylpyrazoles | High yields for N-arylation. | rsc.org |

| CuCl | Aldehyde hydrazones, maleimides | Dihydropyrazoles | Mild conditions, one-step oxidation to pyrrolopyrazoles. | thieme-connect.com |

| Iron | Diarylhydrazones, vicinal diols | 1,3- and 1,3,5-substituted pyrazoles | Regioselective synthesis. | rsc.org |

| Ruthenium(II) | - | Tri- and tetrasubstituted pyrazoles | Intramolecular oxidative C-N coupling with O2 as oxidant. | rsc.org |

| AgOTf | Trifluoromethylated ynones, aryl/alkyl hydrazines | 3-CF3-pyrazoles | Rapid, highly regioselective, high yields. | thieme-connect.com |

Stereoselective Synthesis of Chiral this compound Derivatives

The development of stereoselective methods for the synthesis of chiral pyrazole derivatives is a significant area of research, driven by the prevalence of such scaffolds in biologically active molecules. While specific methods for the direct asymmetric synthesis of this compound derivatives are not extensively detailed, general strategies for introducing chirality into the pyrazole core can be adapted. These strategies often rely on the use of chiral auxiliaries, organocatalysis, or metal-based catalysts to control the stereochemical outcome of the reaction.

One effective approach involves the use of a chiral auxiliary, such as (R)- or (S)-tert-butanesulfinamide. rsc.org In a reported synthesis of a novel chiral pyrazole derivative, a chiral toluenesulfinyl imine was prepared by condensing the chiral auxiliary with an aldehyde. Stereoselective addition of an organolithium reagent to this imine, followed by desulfination, afforded a chiral amine. This amine was then used to construct the pyrazole ring through a sequence involving addition to an enaminone and subsequent cyclization. rsc.org This methodology, which establishes a chiral center that is then incorporated into the pyrazole-containing final product, could potentially be applied to the synthesis of chiral this compound derivatives by modifying the starting materials.

Rhodium-catalyzed asymmetric coupling reactions have also emerged as a powerful tool for the enantioselective synthesis of N-substituted pyrazoles. nih.gov The coupling of pyrazole derivatives with terminal allenes in the presence of a chiral rhodium catalyst can produce enantioenriched allylic pyrazoles. nih.gov This method offers a direct way to introduce a chiral substituent at the nitrogen atom of the pyrazole ring.

Organocatalysis provides another avenue for the asymmetric synthesis of chiral pyrazoles. For example, N-heterocyclic carbene (NHC) catalysts have been used in enantio- and diastereoselective [2+4] cycloaddition reactions to produce complex multicyclic pyrano[2,3-c]pyrazole derivatives with high optical purity. acs.orgacs.org While this example leads to a fused ring system, the underlying principle of using a chiral organocatalyst to control the formation of stereocenters during ring construction is broadly applicable.

The reaction between terminal alkynes and α-chiral tosylhydrazones represents another strategy, leading to chiral pyrazoles with a stereogenic group at a nitrogen atom through a cascade reaction involving a 1,3-dipolar cycloaddition and a stereoretentive rsc.orgacs.org-sigmatropic rearrangement. uniovi.es

The table below summarizes some of these general approaches for the stereoselective synthesis of chiral pyrazole derivatives, which could be conceptually applied to the synthesis of chiral this compound analogues.

Table 2: Strategies for Stereoselective Synthesis of Chiral Pyrazole Derivatives

| Method | Catalyst/Auxiliary | Key Transformation | Stereochemical Control | Potential Application for Target Compound | Reference |

| Chiral Auxiliary | (R)- or (S)-tert-butanesulfinamide | Stereoselective addition to a chiral imine | Auxiliary-controlled facial selectivity | Synthesis of precursors with a chiral amine moiety | rsc.org |

| Metal Catalysis | Chiral Rhodium Catalyst | Asymmetric N-selective coupling with allenes | Enantioselective formation of N-allylic pyrazoles | Introduction of a chiral substituent at the pyrazole nitrogen | nih.gov |

| Organocatalysis | Chiral N-Heterocyclic Carbene (NHC) | Enantio- and diastereoselective [2+4] cycloaddition | Catalyst-controlled stereoselective ring formation | Asymmetric construction of the pyrazole ring or fused systems | acs.orgacs.org |

| Cascade Reaction | - | 1,3-dipolar cycloaddition/ rsc.orgacs.org-sigmatropic rearrangement | Stereoretentive migration of a chiral group | Synthesis of N-substituted chiral pyrazoles | uniovi.es |

Investigation of Biological Activities of N Phenyl 1h Pyrazole 3 Carboxamide Derivatives

Enzyme Inhibition Studies

Histone Deacetylase 6 (HDAC6) Inhibition and Degradation Mechanisms

Derivatives of N-phenyl-1H-pyrazole-3-carboxamide have been identified as potent and selective inhibitors of Histone Deacetylase 6 (HDAC6), an enzyme implicated in cancer and inflammatory diseases. A notable example is a series of pyrazole (B372694) derivatives designed to specifically target HDAC6. Within this series, a lead compound, N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, demonstrated high antinecroptotic activity with an IC50 value of 0.5 nM and excellent selective HDAC6 inhibition with an IC50 of 4.95 nM. researchgate.netnih.gov This represents a significant selectivity for HDAC6 over other isoforms like HDAC1. researchgate.netnih.gov

Interestingly, this compound not only inhibits HDAC6 but also induces its degradation, with a half-maximal degradation concentration (DC50) of 0.96 nM. researchgate.netnih.gov This dual mechanism of action, combining enzyme inhibition and protein degradation, presents a promising strategy for therapeutic intervention. Mechanistic studies have confirmed this unique property, highlighting the potential of this scaffold in developing novel treatments for conditions such as acute liver injury by mitigating necrosis and inflammation. researchgate.netnih.gov

Table 1: HDAC6 Inhibition and Degradation Data for this compound Derivatives

| Compound | Target | IC50 (nM) | DC50 (nM) | Selectivity (HDAC1/HDAC6) |

|---|---|---|---|---|

| N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide | HDAC6 | 4.95 researchgate.netnih.gov | 0.96 researchgate.netnih.gov | 251-fold researchgate.netnih.gov |

Carbonic Anhydrase Isozyme Inhibition

The inhibitory effects of this compound derivatives have been explored against various isoforms of carbonic anhydrase (CA), a family of enzymes involved in numerous physiological processes. Studies have revealed that modifications on the pyrazole and phenyl rings significantly influence the inhibitory potency and selectivity against different CA isozymes, such as the cytosolic hCA I and hCA II.

For instance, a series of 4-benzoyl-1,5-diphenyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide derivatives were synthesized and evaluated for their inhibitory effects on hCA I and hCA II. nih.gov These compounds demonstrated Ki values in the micromolar to nanomolar range, indicating potent inhibition. nih.gov Specifically, derivatives with different substituents on the sulfonamide moiety exhibited varying degrees of inhibition, highlighting the importance of this functional group for interacting with the enzyme's active site. nih.gov

Another study on 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides also reported significant inhibitory activity against hCA I and hCA II, with Ki values ranging from 316.7 to 533.1 nM for hCA I and 412.5 to 624.6 nM for hCA II. nih.govsemanticscholar.org

Table 2: Inhibition of Carbonic Anhydrase Isozymes by Pyrazole-carboxamide Derivatives

| Compound Series | Isozyme | Ki (µM) | IC50 (µM) |

|---|---|---|---|

| Pyrazole-carboxamides bearing sulfonamide moiety (6a-i) | hCA I | 0.063–3.368 nih.gov | - |

| Pyrazole-carboxamides bearing sulfonamide moiety (6a-i) | hCA II | 0.007–4.235 nih.gov | - |

| 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides | hCA I | 0.317 - 0.533 nih.govsemanticscholar.org | 0.403 - 0.555 nih.govsemanticscholar.org |

| 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides | hCA II | 0.413 - 0.625 nih.govsemanticscholar.org | 0.459 - 0.620 nih.govsemanticscholar.org |

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibition

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the inflammatory signaling cascade, making it an attractive target for the development of anti-inflammatory drugs. Research into this compound derivatives has revealed their potential as IRAK4 inhibitors.

A series of 1-H-pyrazole-3-carboxamide derivatives were designed and synthesized, with some compounds showing potent inhibitory activities against multiple kinases, including those involved in inflammatory pathways. nih.gov While specific IC50 values for this compound derivatives directly targeting IRAK4 are still emerging in publicly available literature, the broader class of pyrazole-based compounds has shown significant promise. For example, some pyrazole derivatives have been reported as potent IRAK4 inhibitors with IC50 values in the nanomolar range. Further optimization of the this compound scaffold could lead to the development of highly selective and potent IRAK4 inhibitors.

Table 3: IRAK4 Inhibition by Pyrazole Derivatives

| Compound Series | Target | IC50 (nM) |

|---|---|---|

| Pyrazole-based inhibitors | IRAK4 | Data not yet available for specific this compound derivatives |

Glycosidase Enzyme Inhibition (α-Glucosidase and α-Amylase)

The inhibition of glycosidase enzymes, such as α-glucosidase and α-amylase, is a key therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. Certain derivatives of this compound have been investigated for their potential in this area.

A study focusing on pyrazole derivatives reported the synthesis of 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1), which exhibited potent inhibitory activity against both α-glucosidase and α-amylase. nih.gov The IC50 values were determined to be 75.62 ± 0.56 µM for α-glucosidase and 119.3 ± 0.75 µM for α-amylase, which are comparable to the standard drug Acarbose. nih.gov These findings suggest that the N-phenyl-pyrazole-carboxamide scaffold can serve as a basis for developing new antidiabetic agents.

Table 4: Glycosidase Inhibition by N-phenyl-pyrazole-carboxamide Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference Compound (Acarbose) IC50 (µM) |

|---|---|---|---|

| 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) | α-Glucosidase | 75.62 ± 0.56 nih.gov | 72.58 ± 0.68 nih.gov |

| 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) | α-Amylase | 119.3 ± 0.75 nih.gov | 115.6 ± 0.574 nih.gov |

Lipoxygenase Enzyme Inhibition (e.g., 15-Lipoxygenase)

Lipoxygenases (LOX) are a family of enzymes that play a crucial role in the biosynthesis of inflammatory mediators. The 15-lipoxygenase (15-LOX) isoform is of particular interest as a therapeutic target. N-substituted pyrazole-3-carboxamides have been identified as a promising class of 15-LOX inhibitors.

A high-throughput screening campaign initially identified a 1-benzoyl substituted pyrazole-3-carboxanilide as a selective inhibitor of human 15-lipoxygenase-1 (15-LOX-1). This initial hit served as a starting point for the development of more potent and selective inhibitors based on the N-substituted pyrazole-3-carboxamide scaffold. Further structure-activity relationship (SAR) studies are needed to fully elucidate the potential of this compound derivatives in this context.

Table 5: 15-Lipoxygenase Inhibition by N-Substituted Pyrazole-3-carboxamides

| Compound Series | Target Enzyme | IC50 Values |

|---|---|---|

| N-Substituted pyrazole-3-carboxamides | Human 15-Lipoxygenase-1 | Data from specific N-phenyl derivatives to be populated from detailed study analysis. |

Coagulation Factor XIa (FXIa) Inhibition

Coagulation factor XIa (FXIa) is a key enzyme in the intrinsic pathway of blood coagulation and represents a promising target for the development of novel anticoagulants with a potentially lower risk of bleeding compared to existing therapies. Fragment-based lead generation strategies have successfully utilized the 5-phenyl-1H-pyrazole-3-carboxylic acid scaffold to develop potent FXIa inhibitors.

A series of 5-phenyl-1H-pyrazole-3-carboxamide derivatives were synthesized and evaluated for their FXIa inhibitory potency. Systematic investigation of the structure-activity relationship (SAR) led to the identification of a lead compound, 7za, which exhibited a good in vitro inhibitory potency against FXIa with a Ki of 90.37 nM. dntb.gov.ua This research highlights the potential of the this compound core in designing new and effective antithrombotic agents.

Table 6: Coagulation Factor XIa Inhibition by 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives

| Compound | Target | Ki (nM) |

|---|---|---|

| 7za | Factor XIa | 90.37 dntb.gov.ua |

Protein Kinase Inhibition Profiles (e.g., Aurora-A Kinase, Cyclin-Dependent Kinase 2)

Derivatives of this compound have emerged as potent inhibitors of several protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets.

Aurora-A Kinase Inhibition:

Aurora-A kinase is a key mitotic regulator, and its overexpression is frequently observed in various human cancers. A series of 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives, which are structurally related to this compound, have been synthesized and evaluated for their inhibitory activity against Aurora-A kinase. nih.gov One of the most potent compounds in this series, compound P-6 , demonstrated significant inhibition of Aurora-A kinase with a low micromolar IC50 value, comparable to the known Aurora kinase inhibitor VX-680. nih.gov This highlights the potential of the pyrazole-carboxamide scaffold in developing effective Aurora-A kinase inhibitors.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition:

Cyclin-dependent kinase 2 (CDK2), in complex with its regulatory partner cyclin E or A, plays a pivotal role in the G1/S phase transition of the cell cycle. Consequently, inhibitors of CDK2 are of significant interest as potential anti-cancer agents. The compound this compound itself is documented as a CDK2 inhibitor. nih.gov Furthermore, a 4-benzoylamino-1H-pyrazole-3-carboxamide derivative, DC-K2in212 , has been shown to be a selective inhibitor of CDK2 over CDK1, with a sub-micromolar IC50 value. nih.gov Another study focused on a series of novel pyrazole derivatives and identified several compounds with potent CDK2/cyclin A2 inhibitory activity. nih.gov

| Compound/Derivative Class | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one (P-6) | Aurora-A Kinase | 0.11 ± 0.03 | nih.gov |

| 4-benzoylamino-1H-pyrazole-3-carboxamide (DC-K2in212) | CDK2 | 0.295 | nih.gov |

| Pyrazole derivative 9 | CDK2/cyclin A2 | 0.96 | nih.gov |

| Pyrazole derivative 7d | CDK2/cyclin A2 | 1.47 | nih.gov |

| Pyrazole derivative 7a | CDK2/cyclin A2 | 2.0 | nih.gov |

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a key signaling molecule in the nervous system and periphery. Inhibition of MAGL elevates 2-AG levels, which can produce therapeutic effects in a range of conditions, including neurodegenerative diseases and inflammation.

Research into 1,5-diphenylpyrazole-3-carboxamide derivatives has identified potent and reversible inhibitors of MAGL. researchgate.net These compounds are structurally very similar to this compound. One particular derivative, compound 26 , demonstrated a sub-micromolar IC50 value and a Ki in the nanomolar range, along with good selectivity over other related enzymes like fatty acid amide hydrolase (FAAH). researchgate.net

| Compound/Derivative | Target Enzyme | IC50 (µM) | Ki (nM) | Reference |

|---|---|---|---|---|

| 1,5-Diphenylpyrazole-3-carboxamide derivative (Compound 26) | Monoacylglycerol Lipase (MAGL) | 0.51 | 412 | researchgate.net |

Receptor Binding and Modulation Investigations (Non-Human Focus)

Cannabinoid Receptor 1 (CB1) Antagonism and Ligand Development

The cannabinoid receptor 1 (CB1) is a G protein-coupled receptor that is abundantly expressed in the brain and is the primary target of the psychoactive components of cannabis. CB1 receptor antagonists have been investigated for the treatment of obesity and related metabolic disorders. The pyrazole-3-carboxamide scaffold is a well-established pharmacophore for CB1 receptor antagonists, with the archetypal antagonist, rimonabant, being a 1,5-diaryl-pyrazole-3-carboxamide derivative. nih.gov

Numerous novel pyrazole-3-carboxamide derivatives have been synthesized and evaluated as CB1 antagonists. nih.gov These studies have explored the structure-activity relationships, leading to the identification of compounds with high affinity for the CB1 receptor. For instance, a series of 3,4-diarylpyrazoline derivatives, which are structurally related to the pyrazole-carboxamides, have been developed, with the most potent compound, (-)-12a , exhibiting a high binding affinity with a Ki value in the low nanomolar range. nih.gov

| Compound/Derivative | Target Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| (-)-3-(4-chlorophenyl)-N'-[(4-cyanophenyl)sulfonyl]-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamidine ((-)-12a) | Cannabinoid Receptor 1 (CB1) | < 10 nM | nih.gov |

Radioligand Synthesis and Binding Affinity Studies for Positron Emission Tomography (PET) Imaging in Non-Human Primate Models

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the in vivo quantification of receptors and enzymes in the brain. The development of suitable radioligands is crucial for these studies. Pyrazole-based structures have been utilized to develop PET radioligands for the CB1 receptor.

While a direct radiolabeled version of this compound for PET imaging in non-human primates is not prominently documented, structurally related pyrazole derivatives have been successfully radiolabeled and evaluated. For example, 11C-12a , a carbon-11 (B1219553) labeled 3,4-diarylpyrazoline, was synthesized and used as a PET radioligand in cynomolgus monkeys. nih.gov The studies showed high uptake and retention of the radioligand in brain regions known to have high densities of CB1 receptors. nih.gov Another example is [123I]Me2Pyr , an iodine-123 labeled pyrazole-3-carboxylic acid hydrazide, which was developed as a SPECT agent for imaging CB1 receptors. nih.gov These studies in non-human primates are critical for validating the potential of new radioligands before their use in human subjects.

Cellular Pathway Modulation in vitro

Angiogenesis and Cell Migration Modulation in Endothelial Cell Models

Angiogenesis, the formation of new blood vessels from pre-existing ones, and the associated migration of endothelial cells are fundamental processes in development, wound healing, and also in pathological conditions such as tumor growth. A close derivative of the title compound, N-benzyl-5-phenyl-1H-pyrazole-3-carboxamide (BPC) , has been shown to modulate these processes in human umbilical vein endothelial cells (HUVECs). nih.govnih.gov

In vitro studies have demonstrated that BPC can promote angiogenesis and cell migration. nih.govnih.gov In the absence of serum and fibroblast growth factor-2 (FGF-2), BPC induced HUVECs to form capillary-like tube structures on Matrigel. nih.govnih.gov Furthermore, in a wound healing assay, BPC significantly enhanced the migration of HUVECs. nih.gov The most effective concentration for promoting both angiogenesis and migration was found to be 5 µmol/L. nih.gov

| Compound | Cell Model | Biological Effect | Effective Concentration | Assay | Reference |

|---|---|---|---|---|---|

| N-benzyl-5-phenyl-1H-pyrazole-3-carboxamide (BPC) | HUVEC | Promoted Angiogenesis | 5-20 µmol/L (most effective at 5 µmol/L) | Capillary-like tube formation on Matrigel | nih.govnih.gov |

| N-benzyl-5-phenyl-1H-pyrazole-3-carboxamide (BPC) | HUVEC | Increased Cell Migration | 5-20 µmol/L (most effective at 5 µmol/L) | Wound healing assay | nih.gov |

Reactive Oxygen Species (ROS) Signaling Pathway Interplay

Certain pyrazole derivatives have been identified as proangiogenic agents, a process intricately linked to reactive oxygen species (ROS) signaling. For instance, N-benzyl-5-phenyl-1H-pyrazole-3-carboxamide (BPC) has been shown to induce angiogenesis in human umbilical vein endothelial cells (HUVECs). nih.gov This proangiogenic effect is associated with a significant increase in intracellular ROS levels. nih.govnih.gov The generation of ROS is a critical upstream event, as the elimination of ROS has been observed to inhibit the subsequent expression of downstream targets. nih.gov The measurement of intracellular ROS is often conducted using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) (DCHF), which becomes highly fluorescent upon oxidation by ROS. nih.govnih.gov

Hypoxia-Inducible Factor 1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) Regulation

The ROS-HIF-1α-VEGF pathway is a well-established cascade in the regulation of angiogenesis. nih.gov Hypoxia-inducible factor 1α (HIF-1α) is a key transcription factor that, in response to hypoxic or ischemic conditions, upregulates the expression of vascular endothelial growth factor (VEGF), a potent stimulator of blood vessel formation. nih.gov Studies on N-benzyl-5-phenyl-1H-pyrazole-3-carboxamide (BPC) have demonstrated that its proangiogenic activity is mediated through the modulation of this pathway. nih.gov Treatment with BPC leads to an increase in both HIF-1α and VEGF levels, an effect that is dependent on the prior generation of ROS. nih.govnih.gov This indicates that BPC promotes angiogenesis by activating the ROS-HIF-1α-VEGF signaling axis. nih.gov

Nitric Oxide (NO) Production and Signaling

Nitric oxide (NO) is another critical signaling molecule involved in angiogenesis. nih.gov Research has shown that in addition to stimulating the ROS-HIF-1α-VEGF pathway, N-benzyl-5-phenyl-1H-pyrazole-3-carboxamide (BPC) also elevates the production of NO in HUVECs. nih.govnih.gov This suggests that the proangiogenic effects of BPC are mediated through at least two distinct but potentially interconnected signaling pathways. Some pyrazole derivatives, such as 1H-Pyrazole-1-carboxamidine HCl (PCA), have been found to be potent inhibitors of nitric oxide synthase (NOS) isoforms. nih.gov

Cellular Proliferation Inhibition in Cancer Cell Lines (in vitro)

A significant body of research has focused on the anticancer potential of this compound derivatives, demonstrating their ability to inhibit the growth of various cancer cell lines.

For example, a series of novel 1,3,5-trisubstituted-1H-pyrazole derivatives have shown significant cytotoxic effects against MCF-7 (breast), A549 (lung), and PC-3 (prostate) cancer cell lines. rsc.org Similarly, other pyrazole derivatives have demonstrated antiproliferative activity against triple-negative breast cancer cells (MDA-MB-231), non-triple-negative breast cancer cells (MCF-7), and human hepatocarcinoma cell lines (HepG2 and SMMC-7721). nih.gov The inhibitory concentrations (IC50) for some of these compounds were found to be in the low micromolar range, indicating potent activity. rsc.orgnih.gov

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| (E)-2-((1-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)-3-phenyl-1H- pyrazol-4-yl)methylene) hydrazinecarboximidamide (8l) | MDA-MB-231 | 2.41 | nih.gov |

| (E)-2-((1-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)-3-phenyl-1H- pyrazol-4-yl)methylene) hydrazinecarboximidamide (8l) | MCF-7 | 2.23 | nih.gov |

| (E)-2-((1-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)-3-phenyl-1H- pyrazol-4-yl)methylene) hydrazinecarboximidamide (8l) | HepG2 | 3.75 | nih.gov |

| (E)-2-((1-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)-3-phenyl-1H- pyrazol-4-yl)methylene) hydrazinecarboximidamide (8l) | SMMC-7721 | 2.31 | nih.gov |

| Compound 6c | MCF-7 | 3.9-35.5 | rsc.org |

| Compound 8 | MCF-7 | 3.9-35.5 | rsc.org |

| Compound 10b | MCF-7 | 3.9-35.5 | rsc.org |

| Compound 10c | MCF-7 | 3.9-35.5 | rsc.org |

Induction of Apoptosis Pathways in Cancer Cell Models

One of the primary mechanisms by which this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Several studies have shown that these compounds can trigger apoptotic pathways in various cancer cell lines. nih.govnih.govrsc.org

For instance, certain pyrazole derivatives have been shown to induce apoptosis in triple-negative breast cancer cells (MDA-MB-468) through the generation of ROS and activation of the caspase-3 signaling pathway. nih.gov Caspase-3 is a key executioner caspase in the apoptotic cascade. nih.govrsc.org Furthermore, some 1,3,5-trisubstituted-1H-pyrazole derivatives have been found to enhance the expression of pro-apoptotic proteins like BAX and the tumor suppressor protein p53, while potentially inhibiting anti-apoptotic proteins like Bcl-2. rsc.orgrsc.org The upregulation of BAX and p53, coupled with the activation of caspase-3, strongly indicates the induction of the intrinsic apoptotic pathway. rsc.org

Cell Cycle Perturbations in in vitro Cancer Models

In addition to inducing apoptosis, this compound derivatives can also interfere with the normal progression of the cell cycle in cancer cells. This disruption can lead to a halt in cell division and proliferation.

Specifically, some derivatives have been shown to cause cell cycle arrest at different phases. For example, novel 3,19-(N-Phenyl-3-(4-fluorophenyl)-pyrazole) acetals of andrographolide (B1667393) have been reported to induce S phase arrest in MDA-MB-231 breast cancer cells. nih.govnih.gov Other pyrazole compounds are involved in the G1-S phase DNA damage checkpoint, preventing cells with damaged DNA from entering mitosis. drugbank.com This suggests that these compounds can activate cellular checkpoints that monitor genomic integrity, ultimately leading to a cessation of cell proliferation.

DNA Interaction and Modification Studies

The ability of small molecules to interact with and modify DNA is a key mechanism for many anticancer drugs. Research has indicated that certain this compound derivatives may exert their biological effects through direct interaction with DNA.

Studies on novel 1H-pyrazole-3-carboxamide derivatives have suggested a DNA minor groove binding model. nih.gov The binding affinity of these compounds to calf thymus DNA has been determined using electronic absorption spectroscopy, with one derivative, 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5), exhibiting a high binding affinity. nih.gov Further evidence of DNA interaction comes from fluorescence spectra, where this compound caused a significant decrease in the emission intensity of the ethidium (B1194527) bromide-calf thymus DNA complex, suggesting it can displace intercalating agents and affect DNA conformation. nih.gov Moreover, this derivative demonstrated the ability to cleave supercoiled plasmid pBR322 DNA, indicating a direct or indirect role in DNA damage. nih.gov Some 1,3,5-trisubstituted-1H-pyrazole derivatives have also been shown to induce DNA damage, as evidenced by increased comet tail length in a comet assay, which is indicative of DNA strand breaks. rsc.org

DNA Minor Groove Binding Mechanisms

Certain novel 1H-pyrazole-3-carboxamide derivatives have been specifically designed and synthesized to investigate their interaction with DNA. jst.go.jpnih.gov Molecular docking studies have revealed that these compounds can fit into the minor groove of DNA. jst.go.jp The structure of these molecules, often featuring a chain-like conformation facilitated by amide bonds on the pyrazole ring, allows them to stretch along the DNA minor groove. jst.go.jp The pyrazole ring itself can engage in π–π stacking interactions with the DNA bases, which is a crucial element for DNA binding. jst.go.jp

One particular derivative, 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5), has demonstrated a high DNA-binding affinity. jst.go.jpnih.gov This interaction is strong enough to cause a significant decrease in the emission intensity of the ethidium bromide-calf thymus DNA (EB-CT-DNA) complex, indicating a substantial impact on the DNA conformation. jst.go.jpnih.gov

Table 1: DNA Binding Affinity of a 1H-pyrazole-3-carboxamide Derivative

| Compound | Binding Affinity (K) M-1 |

| 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5) | 1.06×105 |

Data from a study on novel 1H-pyrazole-3-carboxamide derivatives. jst.go.jpnih.gov

Supercoiled Plasmid DNA Cleavage Activity

The strong binding of this compound derivatives to DNA can also lead to cleavage of the DNA strands. The derivative pym-5, which exhibited high DNA-binding affinity, was also shown to possess cleavage activity against supercoiled plasmid pBR322 DNA. jst.go.jpnih.gov This activity suggests that such compounds may interfere with DNA replication and transcription, which are vital cellular processes. jst.go.jpnih.gov

Oxidative Stress Regulation and Antioxidant Activity in Cellular Models

Oxidative stress is implicated in the pathogenesis of numerous diseases. Pyrazole derivatives, including those related to this compound, have been investigated for their antioxidant properties. nih.gov The pyrazole nucleus is recognized for its antioxidant potential, which is often attributed to the presence of an NH proton in the pyrazole moiety. nih.gov These compounds can inhibit the production of reactive oxygen species (ROS) and mitigate oxidative stress. nih.gov

Radical Scavenging Mechanisms (DPPH, Nitric Oxide, Superoxide)

The antioxidant activity of pyrazole derivatives has been evaluated using various in vitro assays that measure their ability to scavenge different types of free radicals. nih.gov

DPPH Radical Scavenging: Several novel pyrazoline and phenylpyrazoline derivatives have demonstrated excellent radical scavenging activity against the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. nih.gov

Nitric Oxide (NO) Radical Scavenging: The same series of compounds also showed potent scavenging activity against nitric oxide radicals. nih.gov

Superoxide (B77818) Radical Scavenging: Furthermore, these derivatives were effective in scavenging superoxide radicals. nih.gov

A study on novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives reported significant radical scavenging activity for several compounds in all three assays when compared to the standard antioxidant, ascorbic acid. nih.gov

Table 2: In Vitro Radical Scavenging Activity of Selected 3-(2-naphthyl)-1-phenyl-1H-pyrazole Derivatives

| Compound | DPPH Scavenging (% Inhibition) | Nitric Oxide Scavenging (% Inhibition) | Superoxide Scavenging (% Inhibition) |

| 3a | High | High | High |

| 4e | High | High | High |

| 5b | High | High | High |

| 5c | High | High | High |

| 6a | High | High | High |

| 6c | High | High | High |

| 6e | High | High | High |

| Ascorbic Acid (Standard) | High | High | High |

Qualitative representation of data from a study where compounds showed excellent radical scavenging activity. nih.gov

Anti-inflammatory Cellular Responses

Derivatives of this compound have shown promise as anti-inflammatory agents. nih.govcancer.gov Inflammation is a complex biological response, and the modulation of key inflammatory mediators is a critical therapeutic strategy.

Pro-inflammatory Cytokine Modulation (e.g., TNF-α, IL-1β, IL-6)

A specific derivative, N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide (compound 6 in a recent study), has demonstrated significant anti-inflammatory activity by inhibiting the production of key pro-inflammatory cytokines. nih.govcancer.gov This compound showed strong inhibitory effects on tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.govcancer.gov The ability to suppress these cytokines suggests a potential role for such derivatives in managing inflammatory conditions. nih.govcancer.gov

Antimicrobial Efficacy in vitro (Antibacterial, Antifungal, Antitubercular)

The pyrazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. Various derivatives of this compound have been synthesized and evaluated for their efficacy against a range of microbial pathogens. mdpi.comnih.govbiointerfaceresearch.comnih.govnih.govresearchgate.net

Antibacterial Activity:

Several studies have highlighted the antibacterial potential of pyrazole-carboxamide derivatives. For instance, N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamides have been prepared and tested against various bacterial strains. nih.gov One derivative, N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide, was particularly effective against Staphylococcus aureus (including methicillin-resistant S. aureus or MRSA) and Staphylococcus epidermidis. nih.gov Another study on pyrazolyl-1-carboxamide derivatives showed potent activity against Staphylococcus aureus and Escherichia coli. mdpi.com

Antifungal Activity:

The antifungal properties of pyrazole derivatives have also been explored. Pyrazolyl-1-carboxamide derivatives have demonstrated activity against Candida albicans. mdpi.com Furthermore, 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide has shown notable antifungal activity against both Candida albicans and Candida tropicalis. researchgate.net

Antitubercular Activity:

Some pyrazole derivatives have been investigated for their activity against Mycobacterium tuberculosis. One such compound, NSC 18725 (3,5-dimethyl-4-nitroso-1-phenyl-1H-pyrazole), has been shown to inhibit the growth of intracellular M. tuberculosis. nih.gov Structure-activity relationship studies revealed that the presence of a functional group at the fourth position of the pyrazole ring was crucial for its anti-mycobacterial activity. nih.gov

Table 3: Antimicrobial Activity of Selected this compound Derivatives

| Compound/Derivative Class | Target Organism | Activity/MIC | Reference |

| N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide | S. aureus (MRSA) | MIC: 1.96-7.81 µg/ml | nih.gov |

| Pyrazolyl-1-carboxamides | S. aureus, E. coli, C. albicans | Potent activity | mdpi.com |

| 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide | C. albicans, C. tropicalis | Effective at 1000 ppm | researchgate.net |

| NSC 18725 | M. tuberculosis | MIC99: 0.3125 µM | nih.gov |

Structure Activity Relationship Sar Analyses of N Phenyl 1h Pyrazole 3 Carboxamide Derivatives

Substituent Effects on Biological Potency and Selectivity

The biological activity of N-phenyl-1H-pyrazole-3-carboxamide derivatives can be significantly modulated by the introduction of various substituents at different positions of the core structure. These modifications influence the electronic, steric, and hydrophobic properties of the molecule, thereby affecting its interaction with biological targets.

Impact of Substitutions on the Pyrazole (B372694) Ring

The pyrazole ring is a critical component of the this compound scaffold, and substitutions on this ring have been shown to have a profound impact on biological activity. For instance, in a series of pyrazole-based inhibitors of meprin α and β, the introduction of a methyl or benzyl (B1604629) group at position 5 of the pyrazole ring resulted in a decrease in inhibitory activity compared to the unsubstituted analog. nih.gov Conversely, a cyclopentyl moiety at the same position led to similar activity, suggesting that the size and nature of the substituent are crucial. nih.gov

Furthermore, the presence of an N-substitution on the pyrazole ring also plays a significant role. The introduction of lipophilic moieties like methyl or phenyl groups on the pyrazole nitrogen led to a 4- to 6-fold decrease in activity against meprin α and β compared to the unsubstituted pyrazole. nih.gov This highlights the sensitivity of the binding pocket to modifications at this position. In another context, studies on pyrazole derivatives as antioxidants have indicated that the presence of a pyrazoline moiety can enhance antioxidant activity. researchgate.net Additionally, electron-donating groups such as methoxy (B1213986) (OCH3) and methyl (CH3) on the phenyl rings attached to the pyrazole were found to be more beneficial for antioxidant activity than unsubstituted or chloro-substituted phenyl rings. researchgate.net

The position of substituents on the pyrazole ring is also a key determinant of activity. Electrophilic substitution reactions tend to occur at the 4-position of the pyrazole ring, while nucleophilic attacks are more likely at positions 3 and 5. mdpi.com This inherent reactivity guides the synthetic strategies for creating diverse derivatives. For example, a series of 1H-pyrazole-3-carboxylic acid derivatives showed that the specific substitution pattern was critical for their antibacterial activity. mdpi.com

| Compound | Substitution at Position 5 | N-Substitution | Relative Inhibitory Activity |

| Unsubstituted Analog | None | None | High |

| 14a | Methyl | None | Decreased |

| 14b | Benzyl | None | Decreased |

| 14c | Cyclopentyl | None | Similar to Unsubstituted |

| 21a | Phenyl | Methyl | Decreased |

| 21b | Phenyl | Phenyl | Decreased |

Influence of N-phenyl Moiety Modifications

Modifications to the N-phenyl moiety of this compound derivatives are a critical aspect of SAR studies, as this part of the molecule often engages in significant interactions with the target protein. The introduction of substituents on this phenyl ring can alter the compound's electronic properties, hydrophobicity, and ability to form hydrogen bonds, thereby influencing its biological potency and selectivity.

For example, in a study of meprin inhibitors, the introduction of acidic carboxyphenyl groups on the N-phenyl pyrazole led to a threefold increase in the inhibition of meprin β compared to the unsubstituted N-phenyl pyrazole. nih.gov This suggests a preference for acidic moieties at this position, which could be due to specific interactions with the enzyme's binding site. nih.gov

In the context of anticancer agents, the nature of the substituent on the N-phenyl ring of quinolone-3-carboxamides was found to be crucial. Introducing a simple phenyl group on the carboxamide side chain was shown to provoke activity, indicating that this moiety fits well within the binding cleft. mdpi.com Further studies with substituted phenyl rings revealed that a para-fluoro (p-F) substituent induced activity, suggesting that both hydrophobic and hydrogen bond interactions could be mediating the ligand-target complex formation. mdpi.com However, bulkier substituents could lead to steric hindrance, negatively impacting the compound's proper orientation in the binding site. mdpi.com

The importance of the N-phenyl group is also highlighted in the development of antidiabetic agents. In a series of 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides, systematic modifications of the N-phenyl ring were part of a two-step optimization process to establish a clear structure-activity relationship. nih.gov

| Compound Series | Modification on N-phenyl Moiety | Observed Effect on Biological Activity | Target/Assay |

| Meprin Inhibitors | Introduction of acidic carboxyphenyl groups | 3-fold increased inhibition of meprin β | Meprin β Inhibition |

| Anticancer Quinolone-3-Carboxamides | Phenyl group | Provoked activity | HCT-116 cell line |

| Anticancer Quinolone-3-Carboxamides | para-Fluoro (p-F) moiety | Induced activity | Caco-2 cell line |

Role of Carboxamide Substituents

The carboxamide linker in this compound derivatives is not merely a passive connector but plays an active role in determining the biological profile of the molecule. Substitutions on the carboxamide nitrogen and modifications of the carbonyl group can significantly influence binding affinity and selectivity.

The hydrogen atoms of the carboxamide group can act as hydrogen bond donors and acceptors, which is often a critical interaction for anchoring the ligand in the active site of a protein. For instance, in a series of antidiabetic 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides, further modification studies of the most active analogue highlighted the necessity of the N-hydrogens in the core architecture for its activity. nih.gov This suggests that these hydrogens are likely involved in crucial hydrogen bonding interactions with the target protein.

In the development of anticancer quinolone-3-carboxamides, elongation of the carboxamide side chain with an additional -NH motif was found to improve activity in Caco-2 cells. mdpi.com This observation underscores the importance of the hydrogen-bonding capability of this linker in driving ligand-target interactions. mdpi.com

Furthermore, the nature of the group attached to the carboxamide nitrogen is also a key determinant of activity. In a study of pyrazole derivatives as inhibitors of the tumor-associated human carbonic anhydrases IX and XII, a series of compounds with a sulfonamide moiety attached to the N-phenyl group of a pyrazole-1-carboxamide scaffold were synthesized. nih.gov These compounds showed potent and selective inhibition, with some derivatives reaching subnanomolar inhibitory constants against carbonic anhydrase XII. nih.gov This demonstrates that the carboxamide group can serve as a platform for introducing functionalities that target specific features of an enzyme's active site.

Pharmacophore Identification and Optimization

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Identifying and optimizing the pharmacophore of this compound derivatives is a key strategy in the design of more potent and selective compounds. This process typically involves a combination of computational modeling and experimental synthesis and testing.

The pyrazole ring itself is a significant pharmacophore, known to be present in a wide range of biologically active compounds. mdpi.comias.ac.in The basic pharmacophoric elements of the this compound scaffold generally include:

A heterocyclic pyrazole ring, which can participate in various non-covalent interactions.

An amide linker, providing hydrogen bond donor and acceptor capabilities.

An aromatic N-phenyl group, which can engage in hydrophobic and π-stacking interactions.

Optimization of this pharmacophore involves systematically altering these key features. For example, in the development of antidiabetic agents, a novel series of 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides was designed and synthesized. nih.gov A two-step optimization process was carried out to establish the structure-activity relationship for this class, ultimately leading to the identification of a highly active analogue. nih.gov This process likely involved exploring different substituents on both the pyrazole and the N-phenyl rings to enhance interactions with the target.

In another example, the discovery of novel pyrazole carboxamides as potential antifungal agents targeting succinate (B1194679) dehydrogenase involved designing derivatives with a diarylamine-modified scaffold. bohrium.com This modification was aimed at optimizing the interactions with the enzyme's active site. The identification of a lead compound is often followed by further optimization to improve its pharmacological properties.

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. A molecule must adopt a specific conformation to fit into the binding site of its biological target. Conformational analysis of this compound derivatives, therefore, provides crucial insights into their mechanism of action and can guide the design of more effective analogues.

In silico studies are often employed to predict the preferred conformations of these derivatives and to understand how these conformations relate to their biological activity. For instance, molecular docking studies can be used to simulate the binding of different conformations of a ligand to a target protein. These studies can help to identify the key interactions that stabilize the bioactive conformation.

The antioxidant activity of some pyrazole derivatives has been linked to their molecular structure, including the number of rotatable bonds. researchgate.net Compounds with a lower number of rotatable bonds were suggested to be more favorable, potentially due to a more rigid and pre-organized conformation for binding. researchgate.net This suggests that constraining the conformational flexibility of the this compound scaffold could be a viable strategy for enhancing biological activity in certain cases.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure and reactivity of N-phenyl-1H-pyrazole-3-carboxamide derivatives. These calculations provide a fundamental understanding of the molecule's intrinsic properties.

Density Functional Theory (DFT) is a robust computational method used to analyze the electronic structure of molecules. For derivatives of this compound, DFT calculations have been utilized to determine optimized molecular geometries, vibrational frequencies, and electronic properties. researchgate.net For instance, studies on related pyrazole (B372694) carboxamide derivatives have used DFT to understand their structural and electronic features. arabjchem.org The method has been applied to predict the optimized structure of 4-amino-1-(4-chlorophenyl)-N-phenyl-1H-pyrazole-3-carboxamide derivatives, revealing non-planar configurations in some cases. arabjchem.org DFT calculations can also elucidate the distribution of electron density and electrostatic potential, which are crucial for understanding intermolecular interactions. researchgate.net

In a study involving 1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide, DFT was used to model the structure of its coordination complex with Nickel(II). mdpi.com Furthermore, DFT has been instrumental in studying the electronic properties of pyrazole derivatives, providing insights into their potential as inhibitors for various enzymes. researchgate.net

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting the chemical reactivity and kinetic stability of a molecule. The energy gap between HOMO and LUMO (E_HOMO - E_LUMO) is a significant parameter; a smaller gap suggests higher reactivity.

For derivatives of 4-amino-1-(4-chlorophenyl)-N-phenyl-1H-pyrazole-3-carboxamide, DFT calculations have shown low HOMO-LUMO energy gaps, ranging from 1.16 to 2.35 eV, indicating their potential biological activity. arabjchem.org This analysis helps in understanding the electron-donating and accepting capabilities of the molecule, which is vital for its interaction with biological targets. arabjchem.org

| Compound Class | HOMO-LUMO Gap (eV) | Reference |

| 4-amino-1-(4-chlorophenyl)-N-phenyl-1H-pyrazole-3-carboxamide derivatives | 1.16 - 2.35 | arabjchem.org |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a ligand, such as a derivative of this compound, to a biological target.

Molecular docking studies have been instrumental in predicting how this compound derivatives interact with the active sites of various enzymes and receptors. For example, derivatives have been docked into the active sites of enzymes like Trypanosoma brucei Glycogen Synthase Kinase 3 (TbGSK3), human Glycogen Synthase Kinase 3β (HsGSK3β), and Cyclin-Dependent Kinase 2 (CDK2). nih.gov These studies revealed that aminopyrazole derivatives can form crucial hydrogen bond interactions with the kinase hinge region, which is a key factor in their potency. nih.gov

In another study, docking simulations of this compound derivatives with DNA predicted a minor groove binding model. jst.go.jpnih.gov The simulations helped to understand how these compounds could interact with DNA, suggesting a potential mechanism for their observed anticancer activity. jst.go.jpnih.gov Similarly, docking studies have been performed on pyrazole derivatives targeting the benzodiazepine-binding site of the GABA-A receptor and carbonic anhydrase isoenzymes hCA I and hCA II. researchgate.netnih.gov

Binding energy calculations, often performed in conjunction with molecular docking, provide a quantitative estimate of the binding affinity between a ligand and its target. Lower binding energy values typically indicate a more stable and favorable interaction.

For this compound derivatives, binding energy calculations have been used to rank potential inhibitors. jst.go.jp For instance, the binding affinity of certain derivatives with DNA was predicted and then experimentally verified. jst.go.jpnih.gov In studies of pyrazole-carboxamides as carbonic anhydrase inhibitors, the calculated binding energies correlated with the experimentally determined inhibitory constants (Ki values). nih.gov

| Ligand | Target | Predicted Binding Energy (kcal/mol) | Reference |

| (E)-N'-(4-chlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide | α-glucosidase | -7.79 to -8.33 | researchgate.net |

| Pyrazole-carboxamide derivatives | hCA I & hCA II | Not explicitly stated, but correlated with low Ki values | nih.gov |

Molecular Dynamics Simulations for Ligand-Protein Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and a protein over time, offering deeper insights than static docking models. MD simulations can reveal the stability of the ligand-protein complex, conformational changes in both the ligand and the protein upon binding, and the role of solvent molecules in the interaction.

MD simulations have been used to study the interactions of pyrazole-carboxamide derivatives with carbonic anhydrase isoenzymes. nih.gov These simulations help to confirm the stability of the binding poses predicted by molecular docking and provide a more detailed understanding of the intermolecular interactions that govern the binding process. nih.gov The combination of MD with quantum chemical methods has also been used to model the optical absorption spectra of pyrazole derivatives. nih.gov Furthermore, MD simulations have been employed to study the release of active molecules from protective coatings, which can be relevant for drug delivery applications. scribd.com

In silico ADMET Prediction

In silico absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies are crucial in the early phases of drug discovery and development for profiling the pharmacokinetic properties of a compound. Computational models provide a rapid and cost-effective means to predict these characteristics, guiding the selection and optimization of lead candidates. For this compound, several key ADMET parameters related to its permeability and distribution have been predicted using computational tools.

The ability of a research compound to permeate biological membranes and distribute to its target site is fundamental to its potential utility. Computational models are frequently employed to predict these characteristics for novel chemical entities like this compound.

Detailed in silico predictions for this compound indicate a high probability of absorption and distribution across key biological barriers. The compound is predicted to have high human intestinal absorption, a critical factor for orally administered agents drugbank.com. Furthermore, computational models suggest a high likelihood of crossing the blood-brain barrier, which is a significant feature for compounds targeting the central nervous system drugbank.com.

The predicted permeability was further assessed using a Caco-2 cell model surrogate. Caco-2 cells are a human colon adenocarcinoma cell line that differentiates to form a monolayer of polarized enterocytes, which serves as a valuable in vitro model for predicting human intestinal permeability drugbank.comescholarship.org. The in silico model predicts that this compound is likely to be permeable across Caco-2 monolayers drugbank.com.

In addition to passive permeability, the interaction with efflux transporters, such as P-glycoprotein (P-gp), is a key determinant of a compound's distribution. P-glycoprotein is an important efflux pump that can limit the intracellular concentration of its substrates. For this compound, computational models predict that it is not a substrate for P-glycoprotein drugbank.com. This suggests that its distribution and permeability are unlikely to be significantly limited by P-gp mediated efflux. The predictions also indicate that the compound is not an inhibitor of P-glycoprotein drugbank.com.

| Parameter | Prediction | Probability | Source |

|---|---|---|---|

| Human Intestinal Absorption | + | 0.9797 | drugbank.com |

| Blood Brain Barrier Penetration | + | 0.9863 | drugbank.com |

| Caco-2 Permeability | + | 0.5255 | drugbank.com |

| Parameter | Prediction | Probability | Source |

|---|---|---|---|

| P-glycoprotein Substrate | Non-substrate | 0.8598 | drugbank.com |

| P-glycoprotein Inhibitor I | Non-inhibitor | 0.8953 | drugbank.com |

| P-glycoprotein Inhibitor II | Non-inhibitor | 0.9377 | drugbank.com |

Academic Research Applications and Future Perspectives

N-phenyl-1H-pyrazole-3-carboxamide as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system, such as a protein or a pathway, in a selective manner. The this compound framework has proven to be an excellent foundation for designing such probes due to its favorable chemical properties and the ability to introduce various functional groups to tune its activity and specificity.

Derivatives of this scaffold have been developed as probes to investigate fundamental biological processes. For instance, research has shown that certain 1H-pyrazole-3-carboxamide derivatives can act as DNA-binding agents. nih.govresearchgate.netrsc.org In one study, a novel derivative, 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5), was synthesized and found to bind to the minor groove of DNA. nih.govresearchgate.net This compound exhibited a high DNA-binding affinity (K = 1.06×10⁵ M⁻¹) and was capable of cleaving supercoiled plasmid DNA, suggesting that DNA could be a potential target for this class of molecules. nih.govresearchgate.net Such compounds serve as valuable tools for studying DNA structure and function.

More recently, a specific derivative, N-phenyl-5-propyl-1H-pyrazole-3-carboxamide (compound 6 in the study), was identified as a highly selective and potent probe for histone deacetylase 6 (HDAC6). nih.govnih.gov HDAC6 is a crucial enzyme involved in cellular processes, and its dysregulation is linked to conditions like acute liver injury (ALI). nih.govnih.gov This compound not only selectively inhibited HDAC6 but also induced its degradation. nih.govnih.gov Its effectiveness in a mouse model of acetaminophen-induced ALI confirms its utility as a chemical probe to explore the therapeutic potential of targeting HDAC6. nih.govnih.gov

| Parameter | Value | Description |

|---|---|---|

| HDAC6 Inhibition (IC₅₀) | 4.95 nM | Concentration for 50% inhibition of HDAC6 enzyme activity. |

| HDAC1/HDAC6 Selectivity | 251-fold | Ratio of IC₅₀ for HDAC1 vs. HDAC6, indicating high selectivity for HDAC6. |

| Antinecroptotic Activity (IC₅₀) | 0.5 nM | Concentration for 50% inhibition of necroptosis, a form of cell death. |

| HDAC6 Degradation (DC₅₀) | 0.96 nM | Concentration for 50% degradation of HDAC6 protein. |

Furthermore, other derivatives like 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides have been designed to probe the mechanisms of type 2 diabetes. uq.edu.au One such compound was found to be a bifunctional agent, stimulating both glucose-stimulated insulin (B600854) secretion (GSIS) and glucose uptake in muscle cells through distinct molecular pathways. uq.edu.au This dual activity makes it a valuable tool for dissecting the complex signaling networks involved in glucose homeostasis.

Development of Advanced Agrochemical Agents

The pyrazole-carboxamide structure is a recognized pharmacophore in the agrochemical industry, forming the basis of several commercial fungicides. nih.gov Research is focused on synthesizing new derivatives to enhance efficacy, broaden the spectrum of activity, and combat resistance in plant pathogens. nih.gov The structural core, consisting of a substituted pyrazole (B372694) ring linked to a carboxamide group, is crucial for their biological activity against destructive plant fungi. nih.gov

One area of development involves creating novel this compound analogues to control fungal diseases in crops. A study detailed the synthesis of new pyrazole-4-carboxamide derivatives and their evaluation against Colletotrichum gloeosporioides, a fungus responsible for significant agricultural losses worldwide. nih.gov In this research, derivative 8c (N-(1H-benzo[d]imidazol-2-yl)-5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide) demonstrated the most significant mycelial inhibition against the fungus. nih.gov This highlights the potential for developing new, effective antifungal agents by modifying the N-phenyl portion of the carboxamide. nih.gov

| Concentration (mM) | Inhibition (%) |

|---|---|

| 1 | 29.3 |

| 5 | 56.1 |

| 10 | 61.0 |

The development of N-glycoside derivatives from phenyl pyrazoles also represents a strategy for creating new antimicrobial agents that could find use in agriculture. mdpi.com These ongoing research efforts underscore the importance of the pyrazole-carboxamide scaffold in the search for next-generation crop protection solutions.

Strategies for Multi-Target Ligand Design

Complex diseases often involve multiple biological pathways, making it difficult to achieve efficacy by inhibiting a single target. This has led to the rise of multi-target ligand design, a strategy that aims to create a single molecule capable of modulating two or more targets simultaneously. mdpi.com This approach can offer improved therapeutic efficacy and a better side-effect profile compared to administering multiple single-target drugs. researchgate.net The this compound scaffold is well-suited for this strategy due to its synthetic tractability and its proven ability to interact with diverse biological targets. nih.govfrontiersin.org

A common strategy is pharmacophore hybridization, where structural features from ligands known to bind to different targets are combined into one molecule. researchgate.net The pyrazole carboxamide core can serve as the central scaffold onto which these different pharmacophores are attached.

An example of this principle is seen in the development of bifunctional antidiabetic agents based on the 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamide structure. uq.edu.au A lead compound from this series was shown to act on two distinct mechanisms: it promoted insulin secretion by activating an upstream effector of PDX-1 and enhanced glucose uptake in muscle cells by suppressing an E3 ligase involved in insulin receptor substrate degradation. uq.edu.au This demonstrates a successful multi-target design, where one molecule produces two beneficial, complementary effects for treating type 2 diabetes.

Innovation in Radiopharmaceutical Tracer Development for Non-Human Imaging

While this compound itself is not currently established as a clinical radiotracer, its core structure is a key platform for innovation in the development of radiopharmaceuticals for non-human Positron Emission Tomography (PET) imaging. nih.gov PET is a non-invasive imaging technique that uses radioactive tracers to visualize and quantify biological processes in vivo, making it an invaluable tool in preclinical research and drug development. researchgate.netdrugbank.com

The pyrazole scaffold is attractive for tracer development because its derivatives bind to a wide range of biologically important targets, including those in the central nervous system and in tumors. nih.gov Scientists can label these pyrazole-based molecules with positron-emitting radionuclides like fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C) to create PET tracers. nih.govnih.gov

For example, a derivative of pyrazole-3-carboxamide, Rimonabant, was the first selective antagonist for the cannabinoid CB1 receptor, a target of great interest for studying neuropsychiatric disorders. nih.gov This connection spurred the development of related ¹⁸F-labeled pyrazole tracers for imaging CB1 receptors in non-human primates. nih.gov Similarly, a complex pyrazole derivative was radiolabeled with carbon-11 to create a PET tracer for imaging the Colony Stimulating Factor 1 Receptor (CSF-1R), a kinase involved in neuroinflammation. nih.gov This tracer was evaluated in vivo, demonstrating the utility of the pyrazole core for creating brain-permeable imaging agents. nih.gov

| Tracer/Scaffold | Radionuclide | Target | Application/Study Model | Reference |

|---|---|---|---|---|

| [¹⁸F]AM5144 (Pyrazole derivative) | ¹⁸F | Cannabinoid CB₁ Receptor | PET imaging in baboons | nih.gov |

| [¹¹C]5 (Pyrazole-nicotinamide derivative) | ¹¹C | CSF-1R | Tracer development for neuroinflammation; in vivo evaluation | nih.gov |

| [¹⁸F]DPA-714 (Pyrazolopyrimidine derivative) | ¹⁸F | Translocator Protein (TSPO) | Imaging of neuroinflammation in glioma-bearing rats | nih.gov |

These examples show that while the parent compound is a starting point, innovation lies in modifying the this compound scaffold to design highly specific, radiolabeled probes for visualizing complex biological targets in living organisms, thereby accelerating our understanding of disease and the development of new therapies. nih.gov

Q & A

Q. What strategies optimize in vivo efficacy while minimizing off-target effects?

- Methodological Answer : Pharmacokinetic profiling (e.g., logP, plasma protein binding) guides lead optimization. Introducing polar groups (e.g., hydroxyl or amine) improves aqueous solubility. In vivo efficacy is validated using xenograft models with LC-MS/MS quantification of tissue distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.